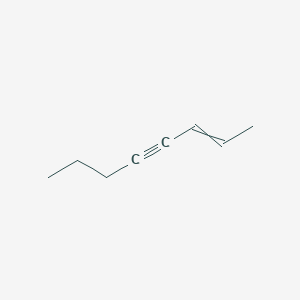

2-Octen-4-yne, (Z)-

Description

Overview of Conjugated Enynes in Modern Synthetic Strategies

Conjugated enynes are highly versatile intermediates in organic synthesis. acs.orgresearchgate.netgoogle.com Their structure, containing both alkene and alkyne functionalities in conjugation, allows for a wide range of chemical reactions. These include, but are not limited to, Diels-Alder reactions, Sonogashira couplings, and various cyclization processes that can lead to the formation of carbocyclic and heterocyclic ring systems. acs.orgresearchgate.netrsc.org The ability to selectively react at either the double or triple bond, or engage both in concerted transformations, makes conjugated enynes valuable for constructing complex molecules efficiently. acs.orgresearchgate.net

Stereochemical Considerations in Enynic Frameworks: The Significance of (Z)-Configuration

The stereochemistry of the double bond in enynic systems is a critical factor influencing their reactivity and the stereochemical outcome of reactions. Alkenes can exist as stereoisomers, typically designated as (E) or (Z), based on the spatial arrangement of substituents around the double bond. pressbooks.publibretexts.orgwikipedia.org The (Z)-configuration, derived from the German word 'zusammen' meaning 'together', indicates that the higher-priority substituents on each carbon of the double bond are located on the same side. pressbooks.publibretexts.orgwikipedia.org This specific spatial arrangement can impart unique reactivity profiles compared to their (E)-counterparts, influencing regioselectivity and stereoselectivity in subsequent reactions. chemistryviews.orgsemanticscholar.org For (Z)-2-octen-4-yne, the (Z) designation refers to the configuration of the double bond between the C2 and C3 atoms.

Rationale for Dedicated Academic Inquiry into (Z)-2-Octen-4-yne

The specific compound (Z)-2-octen-4-yne, with its defined (Z) stereochemistry at the alkene position and the alkyne positioned at the C4-C5 atoms, serves as a valuable model substrate for exploring the nuances of enyne reactivity and stereocontrol in organic transformations. Its relatively simple structure, yet possessing the key conjugated enyne moiety with defined stereochemistry, allows for detailed mechanistic studies and the development of new synthetic methodologies. Research focusing on (Z)-2-octen-4-yne and its derivatives contributes to a deeper understanding of how the position and stereochemistry of the enyne unit influence chemical behavior, paving the way for the rational design of synthetic routes to more complex molecules. Studies have investigated the behavior of enyne-group containing compounds, including derivatives of 2-octen-4-yne, in various reaction conditions to understand isomerization and reactivity. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

oct-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENUGDURIGJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z 2 Octen 4 Yne and Its Precursors

De Novo Synthesis Approaches

De novo synthesis of (Z)-2-Octen-4-yne typically involves building the molecular structure from simpler starting materials through a sequence of reactions that form the necessary carbon-carbon bonds and functional groups.

Alkyne Synthesis via Elimination Reactions

Alkyne functionalities can be introduced into a molecule through elimination reactions, commonly involving dihaloalkanes or vinyl halides. Treatment of vicinal or geminal dihalides with strong bases can induce double dehydrohalogenation, leading to the formation of an alkyne. For instance, the synthesis of 4-octyne (B155765), a related internal alkyne, can be achieved through the elimination reaction of 4,5-dibromooctane (B15461278) under suitable basic conditions. wikipedia.org While this method is effective for generating the triple bond, controlling the position of the alkyne and integrating it with a pre-existing or subsequently formed Z-alkene with the correct regiochemistry is crucial for synthesizing (Z)-2-Octen-4-yne.

Alkylation of Acetylide Anions: Regio- and Stereocontrol in (Z)-2-Octen-4-yne Formation

The alkylation of acetylide anions is a fundamental method for forming new carbon-carbon bonds and extending alkyne chains. libretexts.orgyoutube.comlibretexts.org Acetylide anions, generated by deprotonating terminal alkynes with strong bases like sodium amide (NaNH₂) or organolithium reagents, are potent nucleophiles. libretexts.orgyoutube.com They readily react with primary alkyl halides or tosylates via an S₂2 mechanism, resulting in the formation of internal alkynes. libretexts.orglibretexts.org

For the synthesis of (Z)-2-Octen-4-yne, this approach could involve the coupling of a lithiated or sodiated enyne fragment with an alkyl halide, or the coupling of a lithiated or sodiated alkyne fragment with a vinyl halide containing the desired Z-stereochemistry. The challenge lies in ensuring the correct regioselectivity of the alkylation and maintaining or establishing the (Z) configuration of the double bond.

A hypothetical route could involve the alkylation of the acetylide derived from 1-pentyne (B49018) with a suitable vinyl halide precursor to the C1-C2 alkene portion of (Z)-2-Octen-4-yne, or alternatively, the alkylation of a lithiated buten-3-yne derivative with a propyl halide. The success of this approach for (Z)-2-Octen-4-yne specifically depends on the availability of appropriately functionalized and stereodefined precursors and the optimization of reaction conditions to favor the desired product.

Cross-Coupling Strategies for Enynic Linkages

Cross-coupling reactions catalyzed by transition metals have become indispensable tools for constructing complex carbon frameworks, including enynes. These reactions offer excellent control over regioselectivity and stereochemistry.

The Sonogashira coupling reaction is a powerful palladium-catalyzed cross-coupling that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides (or triflates). nih.govnih.gov This reaction typically employs a palladium catalyst (often with phosphine (B1218219) ligands), a copper co-catalyst, and a base (usually an amine) in a suitable solvent. nih.gov

The Sonogashira coupling is particularly well-suited for synthesizing enynes. For the synthesis of (Z)-2-Octen-4-yne, a Sonogashira coupling strategy could involve reacting a terminal alkyne with a vinyl halide that possesses the required (Z) stereochemistry. For example, the coupling of 1-pentyne with a (Z)-1-halopropene could potentially yield (Z)-2-Octen-4-yne. Alternatively, a terminal enyne with a propyl halide could be used, although controlling the regioselectivity of the alkyne coupling in such a case might be more challenging.

Research has demonstrated the utility of Sonogashira coupling in synthesizing various enynes and related structures. vjs.ac.vnbeilstein-journals.org While direct examples of (Z)-2-Octen-4-yne synthesis via Sonogashira coupling were not explicitly found in the search results, the methodology is well-established for constructing enynic systems with defined stereochemistry depending on the choice of vinyl halide. Copper-free variations of the Sonogashira coupling have also been developed, offering milder conditions and avoiding potential issues associated with copper acetylides. nih.govnih.gov

Stereoselective Introduction of the (Z)-Double Bond Geometry

Achieving the specific (Z) stereochemistry of the double bond in (Z)-2-Octen-4-yne is critical. Several methods exist for the stereoselective formation of Z-alkenes.

One common approach involves the controlled reduction of alkynes. Catalytic hydrogenation of an internal alkyne using a poisoned palladium catalyst, such as Lindlar's catalyst, typically affords the corresponding Z-alkene with high selectivity. libretexts.org Therefore, a precursor alkyne with the carbon skeleton of octen-4-yne but lacking the double bond could potentially be reduced to yield the desired (Z)-2-Octen-4-yne.

Another strategy for introducing Z-stereochemistry involves Wittig reactions or Horner-Wadsworth-Emmons reactions with specific ylides or phosphonates, although applying these directly to construct an enyne system at the correct position requires careful synthetic design.

Isomerization of existing double bonds can also be employed, although achieving high Z-selectivity and controlling the position of the double bond migration within an enyne system can be complex and may require specific catalytic systems. semanticscholar.org

Synthesis of Key Functionalized Derivatives as Synthetic Intermediates

The synthesis of (Z)-2-Octen-4-yne often relies on the preparation of key functionalized intermediates. These can include terminal alkynes, vinyl halides or triflates with defined stereochemistry, or protected forms of the target molecule or its fragments.

For example, the synthesis of 1-pentyne, a potential terminal alkyne precursor, is well-documented. fishersci.noeasychem.orgnih.gov Similarly, the preparation of various alkyl halides, such as 1-iodopropane, which could serve as alkylating agents, is also established. fishersci.cawhy.grsigmaaldrich.comsigmaaldrich.comnih.gov

Vinyl halides with specific stereochemistry are crucial for Sonogashira coupling approaches aimed at stereoselective enyne formation. The synthesis of vinyl bromide is known. wikipedia.orgfishersci.comuni.lulabsolu.cactdbase.org Preparing the required (Z)-1-halopropene or a similarly functionalized vinyl species with the correct Z-configuration would be a key step in a convergent synthesis of (Z)-2-Octen-4-yne.

Other potential intermediates could include enynes with different functional groups or protecting groups that can be carried through a synthetic sequence and later transformed into the final (Z)-2-Octen-4-yne structure. For instance, studies on the isomerization of enyne-group containing alcohols highlight the synthesis of compounds like (Z,E)-2-octen-4-yn-1-ol as intermediates in related chemical investigations. semanticscholar.org The synthesis of oct-4-yne-1,8-diol, a related alkyne, also illustrates the preparation of functionalized octyne derivatives. smolecule.com

Preparation of (Z)-2-Octen-4-yn-1-ol and Related Alkenynols

The preparation of (Z)-2-Octen-4-yn-1-ol, an alcohol closely related in structure to (Z)-2-Octen-4-yne, is a relevant precursor synthesis. Methods for the synthesis of 2-alken-4-yn-1-ols have been described in chemical literature. kirj.ee One approach involves the isomerization of enyne-group containing compounds. For example, the isomerization of (Z,E)-2-octen-4-yn-1-ol to (Z,E)-5-octen-7-yn-1-ol has been reported using a superbasic medium like NaEDA/EDA. semanticscholar.org This suggests that isomerization reactions can be employed to manipulate the position of the alkyne or alkene unit.

Another study mentions the synthesis of (Z,E)-2-octen-4-yn-1-ol as a mixture of Z and E isomers (approximately 1:1 ratio) through a previously described method. kirj.ee This product was obtained in a 46% yield and could be purified by careful rectification. kirj.ee Spectroscopic data, including 13C NMR and IR, were used to characterize the synthesized enynol, confirming the presence of both Z and E isomers. kirj.ee

The preparation of 4-allenyloxazolines from (Z)-2-en-4-yn-1-ols has also been reported, proceeding through nucleophilic attack, cyclization, propargyl/allene isomerization, and protonation. researchgate.net This highlights the reactivity of the alcohol functionality and the potential for isomerization reactions in these systems.

Synthesis of (Z)-2-en-4-yne-1-thiol Derivatives

The synthesis of (Z)-2-en-4-yne-1-thiol derivatives is relevant as these compounds can be obtained from the corresponding (Z)-2-en-4-yn-1-ols and have been utilized in subsequent reactions, such as the formation of thiophenes. nih.govresearchgate.net

One method for synthesizing (Z)-2-en-4-yne-1-thiols involves the reaction of (Z)-2-en-4-yn-1-ols with a thiolation agent. While specific reagents for converting (Z)-2-octen-4-yn-1-ol to its thiol derivative were not explicitly detailed, related research on thiol-yne click reactions provides context. The hydrothiolation of activated alkynes with thiols can yield vinyl sulfides, including Z isomers, often promoted by catalysts like copper nanoparticles or through radical pathways. rsc.orgresearchgate.netnih.gov

The formation of thiophenes by metal-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols has been demonstrated using a catalytic system of PdI2 and KI in N,N-dimethylacetamide (DMA) or under solventless conditions. nih.govresearchgate.net This reaction showcases the utility of these thiol derivatives as intermediates in the synthesis of heterocyclic compounds.

Another method for forming (Z)-2-en-4-yne-1-thiolate derivatives involves the metal-free cyclization of 4-en-1-yn-3-yl acetates, which proceeds through the intermediate formation of the thiolate derivatives via allylic nucleophilic substitution and deacylation. nih.govmdpi.com

Formation of 2-Octen-4-one (B1580557) Derivatives

The formation of 2-Octen-4-one derivatives, a class of α,β-unsaturated ketones, is another related synthetic area. 2-Octen-4-one itself exists as (E) and (Z) isomers, with (E)-oct-2-en-4-one being a known compound. thegoodscentscompany.comfishersci.fiuni.lufishersci.es

While the direct synthesis of (Z)-2-octen-4-one from (Z)-2-octen-4-yne or its alcohol precursor was not explicitly found, general methods for the synthesis of α,β-unsaturated ketones can involve oxidation reactions or condensation reactions. For instance, oxidation of alkynols can yield corresponding ketones. However, this would likely lead to an alkynone rather than an enone.

The synthesis of 2-octen-4-one has been referenced in the context of flavor compounds and their identification. thegoodscentscompany.comsemanticscholar.org It is also mentioned as a reactant in rhodium-catalyzed asymmetric ring opening reactions. fishersci.fi

Research on the formation of other unsaturated ketone derivatives, such as those derived from the autoxidation of arachidonic acid, highlights complex pathways that can lead to the formation of enone structures. imreblank.chnih.gov However, these are generally less controlled biosynthetic or oxidative degradation routes rather than targeted synthetic methodologies for a specific isomer like (Z)-2-octen-4-one.

The synthesis of pyran-2-one derivatives, which contain a six-membered ring with an α,β-unsaturated ketone functionality, involves reactions of carbonyl compounds with C1 synthons. researchgate.net This demonstrates synthetic strategies for forming the enone moiety within a ring system.

Reactivity and Mechanistic Investigations of Z 2 Octen 4 Yne

Stereoselective Transformations

Stereoselective transformations of (Z)-2-Octen-4-yne are reactions that yield a specific stereoisomer as the major product. This is particularly relevant for the hydrogenation of the alkyne moiety to a double bond, where either the (Z)- or (E)-alkene can be formed, and for isomerization processes that can interconvert (Z) and (E) isomers.

Catalytic Semi-Hydrogenation to (Z)-Alkenes

The semi-hydrogenation of alkynes to alkenes is a crucial transformation in organic chemistry, often requiring careful control to prevent over-reduction to the alkane. For internal alkynes like (Z)-2-Octen-4-yne, achieving high stereoselectivity for the (Z)-alkene product is a key challenge.

Exploration of Catalyst Systems for Z-Selectivity

Various catalyst systems have been explored for the Z-selective semi-hydrogenation of internal alkynes. The most commonly employed catalyst for this transformation is the Lindlar catalyst. libretexts.orgjove.comlibretexts.orgwikipedia.org The Lindlar catalyst is a heterogeneous catalyst typically composed of palladium deposited on a support such as calcium carbonate or barium sulfate, poisoned with lead compounds and sometimes modified with quinoline. libretexts.orgjove.comlibretexts.orgwikipedia.org This poisoning deactivates the catalyst's surface, making it less effective at reducing the alkene product, thus stopping the reaction at the alkene stage. libretexts.orgjove.comwikipedia.org The P-2 nickel catalyst, a nickel-boride complex, is another modified catalyst known to effect the semi-hydrogenation of alkynes to cis-alkenes. jove.com

Recent research has also explored alternative catalyst systems beyond traditional transition metals. For instance, a molecular zinc anilide complex has been reported as an effective catalyst for the highly Z-selective semi-hydrogenation of a range of alkynes, including both aryl- and alkyl-substituted internal alkynes. acs.orgwindows.netchemrxiv.org This represents a rare example of selective hydrogenation catalysis utilizing a post-transition metal. acs.orgwindows.netchemrxiv.org

Mechanistic Pathways of Stereospecific Hydrogenation

The mechanism for the catalytic hydrogenation of alkynes using heterogeneous catalysts like Lindlar or P-2 nickel involves the adsorption of both hydrogen and the alkyne onto the catalyst surface. libretexts.orgjove.com Hydrogen molecules adsorb onto the metal surface, breaking the H-H bond and forming metal-hydrogen bonds. jove.com The alkyne then binds to the catalytic surface, forming a π complex with the metal. jove.com The stereochemistry of the resulting alkene is determined by the syn addition of two hydrogen atoms from the catalyst surface to the same face of the triple bond. libretexts.orgjove.comlibretexts.orgwikipedia.org This syn addition pathway is responsible for the formation of the (Z)-alkene isomer. libretexts.orgjove.comlibretexts.orgwikipedia.org

In the case of the zinc-anilide catalyst, the proposed mechanism involves the reversible activation of dihydrogen by the zinc complex. acs.orgwindows.netchemrxiv.org The hydrozincation of the alkyne by a zinc hydride intermediate is a stereospecific step that forms a syn-isomer, which upon protonation, yields the (Z)-alkene. acs.orgwindows.netchemrxiv.org This mechanism is supported by stoichiometric experiments and density functional theory (DFT) calculations. acs.orgwindows.netchemrxiv.org

Z/E Isomerization Pathways

Isomerization of enynes like (Z)-2-Octen-4-yne can lead to the interconversion of (Z) and (E) isomers or migration of the multiple bonds along the carbon chain.

Base-Promoted Isomerization (Alkyne Zipper Reaction)

Base-promoted isomerization of alkynes, often referred to as the "alkyne zipper reaction," typically involves the migration of an internal alkyne to a terminal position in a hydrocarbon chain. mdpi.comwiley-vch.describd.comwikipedia.org This reaction requires a strong base, such as potassium tert-butoxide in conjunction with 1,3-diaminopropane. mdpi.comscribd.comwikipedia.org While the alkyne zipper reaction is primarily known for moving an internal alkyne to the terminus, the underlying mechanism involves a series of deprotonation/reprotonation steps mediated by carbanionic and allenic intermediates. mdpi.com The isomerization proceeds stepwise through carbanionic species that tautomerize between the acetylenic and allenic forms. mdpi.com The reaction is initiated by the abstraction of a proton adjacent to the triple bond by the base. mdpi.com Although the alkyne zipper reaction is often described in the context of moving an alkyne along an alkyl chain, similar base-catalyzed isomerization processes can potentially influence the Z/E stereochemistry of enynes or cause migration of the double or triple bonds. Base-catalyzed isomerization mechanisms often involve the formation of enolate or allenolate intermediates. acs.orgyoutube.compearson.com

Thermally Induced Isomerization Processes

Thermal isomerization of enynes can occur, although often requiring high temperatures and potentially leading to complex mixtures of products or cyclization reactions. wikipedia.org Enyne cycloisomerization, for instance, is an intramolecular rearrangement that can be induced thermally, although it is more commonly mediated by transition metal catalysts to occur under milder conditions and with better selectivity. wikipedia.orgorganic-chemistry.orgrsc.org The mechanisms of thermal isomerization processes for enynes can vary depending on the specific structure, but they often involve complex pericyclic rearrangements or radical pathways at elevated temperatures. acs.org

Cyclization and Annulation Reactions

The presence of both alkene and alkyne functionalities within the same molecule, especially in conjugation or proximity, allows for various intramolecular cyclization and annulation pathways. These reactions are particularly powerful for constructing cyclic and polycyclic molecular architectures.

Heteroatom-Mediated Cyclizations

Heteroatom-mediated cyclizations of (Z)-2-en-4-yne derivatives involve an intramolecular attack of a nucleophilic heteroatom (such as sulfur, oxygen, or nitrogen) onto one of the unsaturated centers (alkene or alkyne), often facilitated by a catalyst.

Palladium-Catalyzed Cycloisomerization to Thiophene (B33073) Derivatives from (Z)-2-en-4-yne-1-thiols

A notable example of heteroatom-mediated cyclization involving the (Z)-2-en-4-yne framework is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, which provides an efficient route to substituted thiophene derivatives. This transformation involves the intramolecular cyclization of a thiol group onto the alkyne moiety of the enyne system.

The first report of this metal-catalyzed cycloisomerization of alkynylthiol derivatives to form thiophenes was published in 2000. mdpi.comacs.org The reaction utilized (Z)-2-en-4-yne-1-thiols as substrates, which are readily accessible from the corresponding (Z)-2-en-4-yn-1-ols. mdpi.comresearchgate.netnih.gov

The palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is effectively catalyzed by a simple system consisting of PdI2 in conjunction with KI. mdpi.comacs.orgresearchgate.netnih.gov The presence of KI is crucial for the reaction, as it helps to solubilize PdI2 and is necessary for stabilizing the catalytically active species, proposed to be PdI4²⁻. researchgate.netnih.gov

The reactions can be carried out under nitrogen at temperatures ranging from 25 °C to 100 °C. acs.org N,N-dimethylacetamide (DMA) has been identified as an effective solvent for these cycloisomerization reactions, providing good substrate reactivity and product yields. mdpi.comacs.orgresearchgate.netnih.gov Polar solvents are generally necessary to ensure the dissolution of the ionic catalyst system. researchgate.netnih.gov Solventless conditions can also be employed, particularly for low-boiling substrates, to facilitate product recovery. researchgate.netnih.gov

Studies have shown that the reactivity can be influenced by the substitution pattern of the enynethiols. Substrates with a terminal triple bond or those unsubstituted at the C-3 position tend to show higher reactivity compared to those substituted at C-3. mdpi.comresearchgate.net This is attributed to steric factors that may hinder the efficient anti-coordination of the triple bond to Pd(II). mdpi.comresearchgate.net

The following table summarizes representative results for the PdI2/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols:

| Entry | Substrate R1 | Substrate R2 | Substrate R3 | Conditions (Solvent, Temp °C, Time h) | Product Thiophene R1 | Product Thiophene R2 | Product Thiophene R3 | Yield (%) | Citation |

| 1 | H | H | Bu | DMA, 50, 1 | H | H | Bu | 88 | psu.edu |

| 2 | H | H | Ph | DMA, 50, 1 | H | H | Ph | 89 | psu.edu |

| 3 | Me | H | Me | DMA, 50, 12 | Me | H | Me | 75 | psu.edu |

| 4 | Me | H | NO2 | DMA, 50, 1 | Me | H | NO2 | 80 | psu.edu |

| 5 | Me | H | S | DMA, 50, 1 | Me | H | S | 78 | psu.edu |

| 6 | Ph | H | Ph | DMA, 100, 6 | Ph | H | Ph | 50 | psu.edu |

Note: Substrate 1 refers to (Z)-2-en-4-yne-1-thiols with substituents R1, R2, and R3. Product 2 refers to the corresponding substituted thiophenes. psu.edu

A likely mechanism for the PdI2-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols involves several key steps. mdpi.comacs.org The process is believed to initiate with the electrophilic activation of the alkyne triple bond by the Pd(II) catalyst. acs.org This is followed by an intramolecular nucleophilic attack of the thiol (-SH) group onto the activated triple bond. acs.org The attack is proposed to occur in an anti fashion relative to the palladium coordination. mdpi.comresearchgate.net This cyclization step leads to the formation of a vinylic palladium intermediate. Subsequent protonolysis and aromatization of the intermediate yield the substituted thiophene product and regenerate the Pd(II) catalyst, completing the catalytic cycle. acs.org

The higher reactivity observed for substrates with less hindered triple bonds or those unsubstituted at C-3 supports the proposed mechanism where coordination of the alkyne to Pd(II) is an initial step influenced by steric factors. mdpi.comacs.orgresearchgate.net

Metal-Free Thio-cyclization Approaches

In addition to metal-catalyzed methods, metal-free approaches have also been developed for the synthesis of thiophenes involving the cyclization of enyne systems with sulfur nucleophiles. One such method involves the metal-free cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be generated in situ. mdpi.comnih.govpsu.edu

For instance, a method has been reported where (Z)-2-en-4-yne-1-thiolate derivatives, formed through sequential allylic nucleophilic substitution and base-promoted deacylation from 4-en-1-yn-3-yl acetates, undergo 5-exo-dig cyclization followed by aromatization to yield 2,4-disubstituted thiophenes. mdpi.comnih.govpsu.edu This approach highlights the potential for constructing the thiophene ring system from appropriately functionalized enyne precursors even in the absence of a metal catalyst, relying instead on base-promoted processes.

Metal-free radical cyclization reactions involving thiols and enynes have also been explored for the synthesis of sulfur-containing heterocycles. rsc.orgdntb.gov.uarsc.org These reactions often proceed via thiyl radical intermediates which undergo intramolecular addition to the unsaturated system. rsc.orgwikipedia.org While not specifically focused on (Z)-2-octen-4-yne derivatives, these methods demonstrate the viability of metal-free pathways for constructing sulfur heterocycles from enynes.

Other Heteroatom Cyclizations (e.g., Oxygen, Nitrogen)

The (Z)-2-en-4-yne structural motif is also amenable to cyclizations involving other heteroatoms, such as oxygen and nitrogen, when these nucleophilic centers are appropriately positioned within the molecule.

Gold catalysis has proven effective for the cyclization of (Z)-2-en-4-yn-1-ols (enyne systems with a hydroxyl group) to form oxygen-containing heterocycles, specifically substituted furans and dihydrofurans. acs.orgbeilstein-journals.orgnih.gov These reactions typically involve the activation of the alkyne by a gold catalyst followed by intramolecular attack by the hydroxyl group. acs.orgbeilstein-journals.org This demonstrates the utility of the (Z)-2-en-4-yne scaffold in constructing furan (B31954) rings through intramolecular oxycyclization.

Similarly, cyclizations involving nitrogen nucleophiles in enyne systems have been reported, leading to the formation of nitrogen-containing heterocycles such as pyrroles. acs.orgnih.gov These transformations can be catalyzed by metals like gold or palladium, or occur under metal-free conditions via radical pathways. nih.govacs.org For example, gold(I)-catalyzed cyclization of amino-3-alkyn-2-ols can yield pyrroles, and a tandem amination/cycloisomerization of (Z)-2-en-4-yn-1-ols with external amines has also been shown to produce substituted pyrroles. nih.gov

Carbocyclization and Oxidative Annulation Reactions

The enynic moiety in (Z)-2-Octen-4-yne can participate in reactions that lead to the formation of cyclic structures. These processes often involve transition metal catalysis and can be leveraged for the synthesis of complex carbocyclic systems.

Diels-Alder Type Reactions and Related Cycloadditions Involving the Enynic Moiety

Enynes, including structures like (Z)-2-Octen-4-yne, can act as competent partners in cycloaddition reactions, particularly those related to the Diels-Alder reaction. In these transformations, the enyne can function either as a dienophile or, in some cases, as a component of a larger π system participating in the cycloaddition. The alkyne and alkene functionalities can react in concert or independently depending on the reaction conditions and the nature of the co-reactants and catalysts. The specific stereochemistry of the (Z) double bond in (Z)-2-Octen-4-yne can influence the stereochemical outcome of concerted or stepwise cycloaddition pathways. While general principles of enyne cycloadditions are well-established, the specific behavior of (Z)-2-Octen-4-yne in such reactions is a subject of detailed mechanistic inquiry to understand factors governing regioselectivity and stereoselectivity.

Intramolecular Cyclization Pathways

(Z)-2-Octen-4-yne can undergo intramolecular cyclization reactions where the alkene and alkyne functionalities within the same molecule react to form a ring. These cyclizations are often catalyzed by transition metals and can yield various cyclic products depending on the reaction conditions and the presence of other functional groups. The (Z) configuration of the double bond plays a role in positioning the reacting centers for ring closure and can influence the size and stereochemistry of the resulting cyclic product. Mechanistic studies in this area focus on the nature of the active catalytic species and the sequence of bond-forming events that lead to cyclization.

Addition Reactions Across Unsaturated Bonds

The presence of both a double and a triple bond in (Z)-2-Octen-4-yne makes it susceptible to a variety of addition reactions across these unsaturated centers. These reactions can occur regioselectively and stereoselectively, providing routes to functionalized octene or octane (B31449) derivatives.

Hydrometallation Reactions

Hydrometallation, the addition of a metal-hydrogen bond across an unsaturated system, is a significant class of reactions for functionalizing alkenes and alkynes. For enynes like (Z)-2-Octen-4-yne, hydrometallation can occur selectively at either the double or the triple bond, or even across both.

Hydrozincation, the addition of a Zn-H bond, is a specific type of hydrometallation that can be effectively catalyzed by zinc complexes, including zinc anilide complexes. These complexes can activate molecular hydrogen or act as the source of the Zn-H bond, facilitating the addition across carbon-carbon multiple bonds. The reaction of (Z)-2-Octen-4-yne with zinc anilide complexes involves the addition of a Zn-H species across either the alkene or the alkyne moiety.

The hydrozincation of (Z)-2-Octen-4-yne with zinc anilide complexes exhibits notable regio- and stereoselectivity, which are crucial aspects for synthetic applications. Studies indicate that the reaction can be directed to favor addition across either the double or the triple bond depending on the specific zinc anilide complex used and the reaction conditions. The regioselectivity dictates which carbon atom of the unsaturated bond receives the hydrogen and which receives the zinc. For the alkyne, syn-addition is commonly observed in hydrometallation reactions, leading to specific olefin geometries. The (Z) configuration of the alkene in (Z)-2-Octen-4-yne also influences the stereochemical outcome of addition across the double bond. Detailed mechanistic investigations are necessary to elucidate the factors controlling these selectivity profiles in hydrozincation catalyzed by zinc anilide complexes.

| Reaction Type | Substrate | Reagent/Catalyst | Observed Selectivity (Example) | Notes |

| Hydrozincation | (Z)-2-Octen-4-yne | Zinc Anilide Complex | Regio- and Stereoselective | Addition across alkene or alkyne possible |

Hydrozincation Chemistry with Zinc Anilide Complexes

Computational Elucidation of Reaction Mechanisms

Computational methods play a crucial role in understanding the intricate reaction mechanisms involving (Z)-2-Octen-4-yne. These studies often employ density functional theory (DFT) to model transition states, intermediates, and energy profiles of reactions. By calculating activation energies and reaction pathways, computational chemistry provides insights into the selectivity and reactivity observed experimentally. For instance, computational studies can help elucidate the preferred migratory insertion pathways or the stability of various catalytic intermediates formed during transformations of enynes like (Z)-2-Octen-4-yne. Such investigations are essential for rationalizing experimental outcomes and designing novel catalytic systems for reactions involving this specific enyne isomer.

Hydroboration and Hydrohalogenation Reactivity

The hydroboration and hydrohalogenation of enynes are fundamental transformations that introduce boron or halogen atoms across the carbon-carbon multiple bonds. The reactivity of (Z)-2-Octen-4-yne in these reactions is influenced by the presence of both an alkene and an alkyne moiety. Hydroboration typically involves the syn-addition of a B-H bond across a multiple bond, often exhibiting regioselectivity controlled by steric and electronic factors. Hydrohalogenation, involving the addition of HX, can proceed via electrophilic addition mechanisms, potentially leading to Markovnikov or anti-Markovnikov products depending on the reaction conditions and the presence of catalysts. Studies investigating the hydroboration and hydrohalogenation of (Z)-2-Octen-4-yne would focus on the chemo- and regioselectivity – whether the addition occurs preferentially across the double or triple bond, and at which specific carbon atoms.

Functional Group Additions

Cyanoarylation and Cyanoalkylation Reactions

Cyanoarylation and cyanoalkylation reactions enable the simultaneous introduction of a cyano group and an aryl or alkyl group across a multiple bond. For enynes like (Z)-2-Octen-4-yne, these reactions can lead to the formation of complex nitriles with new carbon-carbon bonds. These transformations often require transition metal catalysts, such as palladium or nickel, and a cyanide source. The regioselectivity of the addition across the enyne system is a key aspect of these studies. Research in this area would explore the scope of the reaction with different aryl or alkyl halides and cyanide sources, as well as the optimization of catalytic conditions to achieve high yields and selectivities for specific cyanoarylated or cyanoalkylated products derived from (Z)-2-Octen-4-yne.

Carbonylation Reactions of (Z)-2-En-4-yn Carbonates

Carbonylation reactions involve the incorporation of a carbonyl group into a molecule, often utilizing carbon monoxide as the CO source. (Z)-2-En-4-yn carbonates, which are derivatives of (Z)-2-Octen-4-yne with a carbonate group appropriately positioned, can undergo various carbonylation pathways. These reactions are frequently catalyzed by transition metals like palladium. Depending on the reaction conditions and the specific catalyst system, carbonylation can lead to the formation of diverse carbonyl-containing compounds, such as esters, amides, or ketones. Studies on the carbonylation of (Z)-2-en-4-yn carbonates derived from (Z)-2-Octen-4-yne would investigate the reaction pathways, the influence of the carbonate leaving group, and the nature of the catalytic species on the reaction outcome and the structure of the carbonylated products.

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Yne-Allylic Substitutions

Copper catalysis is widely employed in organic synthesis for various transformations, including coupling reactions and additions to multiple bonds. Copper-catalyzed yne-allylic substitutions involving (Z)-2-Octen-4-yne would typically involve the reaction of the enyne with an allylic substrate, mediated by a copper catalyst. These reactions can result in the formation of new carbon-carbon bonds with control over regioselectivity and stereoselectivity. The mechanism often involves the activation of the allylic substrate or the enyne by the copper catalyst, followed by nucleophilic attack or migratory insertion steps. Research in this area would focus on developing efficient copper catalyst systems, exploring the scope of the allylic partners, and understanding the mechanistic details that govern the observed reactivity and selectivity in the yne-allylic substitution reactions of (Z)-2-Octen-4-yne.

Palladium-Catalyzed Reactions Beyond Cycloisomerization

Palladium catalysis is widely employed in the transformation of enynes, facilitating various reactions beyond simple cycloisomerization. These reactions often involve complex mechanistic pathways including oxidative addition, insertion, transmetalation, and reductive elimination steps. While extensive research exists on palladium-catalyzed reactions of enynes and related alkynes, detailed studies focusing specifically on (Z)-2-Octen-4-yne in reactions other than cycloisomerization were not prominently found in the conducted search.

However, general principles and examples from related enyne systems can provide insight into the potential reactivity of (Z)-2-Octen-4-yne. Palladium catalysts, such as Pd(PPh3)4 or systems involving PdCl2(PPh3)2, have been shown to mediate reactions like homo-benzannulation of conjugated enynes, leading to substituted benzene (B151609) derivatives through cyclodimerization acs.orgnih.gov. Electron-deficient enynes have demonstrated high reactivity in such palladium-catalyzed homo-benzannulation reactions acs.orgnih.gov.

Palladium catalysis can also facilitate dicarbofunctionalization of enynes and alkynes. For instance, palladium hydride-catalyzed difunctionalization of conjugated enynes has been reported researchgate.net. Photoinduced palladium catalysis has been utilized for the dicarbofunctionalization of terminal alkynes, resulting in the formation of 1,3-enynes through sequences involving alkyl radical addition and Sonogashira coupling bohrium.com.

Carbonylative addition reactions involving alkynes and palladium catalysts have also been explored. These processes can involve the insertion of carbon monoxide into palladium-carbon bonds, followed by reactions with nucleophiles or other unsaturated substrates thieme-connect.com. A proposed mechanism for palladium-catalyzed four-component carbonylative addition involving terminal alkynes suggests oxidative addition of an aryl halide to Pd(0), CO insertion, reaction with a nucleophile, coordination of the alkyne, insertion, and reductive elimination thieme-connect.com.

Palladium-catalyzed arylation of enynes using diaryliodonium salts represents another class of reactions beyond cycloisomerization. Catalytic systems like PdCl2(PPh3)2/CuI/K2CO3 have been effective in these transformations, with a likely mechanism involving oxidative addition of palladium to the iodonium (B1229267) salt organic-chemistry.org.

Nickel-Catalyzed Reactions

Nickel catalysis offers a powerful alternative to palladium for the transformation of enynes and alkynes, often exhibiting different reactivity and selectivity profiles. Nickel catalysts can participate in a variety of reactions relevant to enynes, including cycloadditions, reductive couplings, and insertion reactions. While comprehensive studies specifically on (Z)-2-Octen-4-yne under nickel catalysis were not extensively detailed in the search results, research on related enynes and alkynes provides valuable insights.

Nickel-catalyzed cycloadditive coupling reactions of enynes with other unsaturated molecules, such as isocyanates, have been developed nih.gov. These reactions can yield cyclic or acyclic products, like dieneamides, depending on the substrates nih.gov. Catalytic systems involving Ni(COD)2 and N-heterocyclic carbene (NHC) ligands have been effective in these transformations nih.gov.

Reductive coupling reactions of enynes catalyzed by nickel have also been reported. For example, nickel-catalyzed reductive coupling of 1,6-enynes with aldehydes has been studied, providing evidence for stereospecific ligand substitution in the proposed mechanism mit.edu.

Insertion reactions are another significant class of nickel-catalyzed transformations of alkynes. Nickel catalysts can promote the insertion of alkynes into various bonds, including C-C and C-S bonds. For instance, nickel-catalyzed insertion of alkynes into the C-C bond of oxetan-3-one has been observed, although the regioselectivity can be influenced by the alkyne structure liverpool.ac.uk. Oct-4-yne, a related internal alkyne, has been used as a substrate in such nickel-catalyzed insertion reactions liverpool.ac.uk. Nickel-catalyzed insertion of alkynes into aromatic C-S bonds of benzothiazoles has also been reported, leading to the formation of benzothiazepines that can subsequently undergo thermal elimination to form quinolines thieme-connect.com. This reaction, which utilized [Ni(cod)2] and an IPr ligand, also featured oct-4-yne as a substrate, and mechanistic studies supported the formation of a thianickelacycle intermediate via oxidative addition of the C-S bond to Ni(0) thieme-connect.com.

Furthermore, nickel catalysis has been applied to the hydrocarboxylation of alkynes using formic acid, providing access to α,β-unsaturated carboxylic acids with control over regio- and stereoselectivity researchgate.net. Internal alkynes, such as 1-phenylpropyne and 1-phenylbutyne, have been shown to be amenable substrates in these reactions researchgate.net. Nickel-catalyzed C-H alkenylation reactions, such as the alkenylation of pyridine (B92270) with oct-4-yne, demonstrate the ability of nickel catalysts to activate C-H bonds and couple them with alkynes nih.gov.

Advanced Spectroscopic Characterization Methodologies for Z 2 Octen 4 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For enynes like (Z)-2-Octen-4-yne, both ¹H and ¹³C NMR are crucial for confirming the presence and environment of hydrogen and carbon atoms, respectively.

Advanced ¹H NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)

Standard one-dimensional ¹H NMR provides valuable information regarding the number of different types of protons, their chemical environments (indicated by chemical shift), and their connectivity (indicated by splitting patterns and coupling constants). However, for unequivocally assigning the cis (Z) configuration of the double bond in (Z)-2-Octen-4-yne, advanced ¹H NMR techniques are often necessary.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for determining spatial proximity between nuclei. A NOESY experiment can reveal through-space correlations between protons that are close in space, even if they are not directly bonded. For a (Z)-alkene, irradiation of a vinylic proton is expected to show a NOE enhancement to the vinylic proton on the same side of the double bond, confirming the cis arrangement. While specific NOESY data for (Z)-2-Octen-4-yne was not found in the immediate search, studies on related Z-enyne isomers have utilized NOE experiments to confirm stereochemistry idrblab.net.

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that identifies protons that are coupled to each other through bonds. This helps in establishing the connectivity of adjacent protons within the molecule, allowing for the tracing of spin systems. For (Z)-2-Octen-4-yne, COSY would show correlations between the vinylic protons and their adjacent allylic and methyl protons, as well as correlations within the saturated alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another two-dimensional technique that correlates protons with the carbon atoms to which they are directly attached. This experiment is invaluable for assigning proton signals to their corresponding carbon signals, simplifying the assignment of both the ¹H and ¹³C NMR spectra.

While specific data tables for (Z)-2-Octen-4-yne from these advanced techniques were not retrieved, the application of these methods to enyne systems is well-established for comprehensive structural and stereochemical analysis.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, allowing differentiation between sp³, sp², and sp hybridized carbons, as well as carbons near electronegative atoms or functional groups.

For (Z)-2-Octen-4-yne, the ¹³C NMR spectrum would show distinct signals for the methyl carbons, the methylene (B1212753) carbons in the alkyl chain, the vinylic carbons of the double bond, and the acetylenic carbons of the triple bond. The chemical shifts of the sp hybridized carbons involved in the triple bond are typically found in the range of 70-90 ppm, while the sp² hybridized carbons of the double bond appear in the range of 100-150 ppm. Aliphatic sp³ carbons resonate at higher field (lower ppm values).

Studies on related enyne nitriles, such as (Z)-8-Chloro-2,3-dipropyl-2-octen-4-ynenitrile, have reported ¹³C NMR data that illustrate these characteristic chemical shift ranges for enyne systems fishersci.fi. For instance, the acetylenic carbons were observed around 80 and 96 ppm, while the vinylic carbons appeared around 118 and 139 ppm fishersci.fi.

A hypothetical ¹³C NMR data table for (Z)-2-Octen-4-yne, based on typical chemical shifts for similar functional groups, might look like this:

| Carbon Type | Expected Chemical Shift Range (ppm) |

| CH₃ (C1) | ~15-25 |

| CH₂ (C6, C7) | ~20-35 |

| CH₂ (C8) | ~10-20 |

| C= (C2) | ~120-130 |

| =C (C3) | ~105-115 |

| C≡ (C4) | ~75-85 |

| ≡C (C5) | ~80-90 |

Note: This table provides estimated chemical shift ranges. Actual values would be determined experimentally.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns observed in MS can also provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capability of mass spectrometry. GC-MS is widely used for analyzing volatile and semi-volatile organic compounds, making it suitable for (Z)-2-Octen-4-yne.

In GC-MS, a sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interaction with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their m/z ratio, producing a mass spectrum for each component.

GC-MS is invaluable for determining the purity of a sample of (Z)-2-Octen-4-yne by identifying and quantifying impurities. The mass spectrum of the main component can be compared to reference spectra (if available) or interpreted to confirm the molecular weight and characteristic fragmentation ions of (Z)-2-Octen-4-yne, thus confirming its identity. While specific GC-MS chromatograms or mass spectra for (Z)-2-Octen-4-yne were not detailed in the search results, the technique is routinely applied for the analysis of hydrocarbons and enynes in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, typically with an accuracy of a few parts per million (ppm). This precise mass measurement allows for the determination of the elemental composition of a molecule or fragment ion.

For (Z)-2-Octen-4-yne (molecular formula C8H12), the theoretical monoisotopic mass is 108.093900383 Da nih.gov. HRMS can measure the exact mass of the molecular ion ([M]+ or [M+H]+) with sufficient accuracy to distinguish it from other compounds with nominally the same integer mass but different elemental compositions (e.g., C7H10O, C6H6N2).

Studies on enyne derivatives have reported HRMS data to confirm the elemental composition of synthesized compounds fishersci.fiwikipedia.org. For example, HRMS (EI) data for (Z)-5-(1-cyclohexenyl)-2,3-dipropyl-2-penten-4-ynenitrile (C17H23N) reported a calculated M+ of 241.1830 and a found m/z of 241.1833, confirming the elemental composition fishersci.fi. Similarly, HRMS (ESI) data has been used to confirm the elemental composition of protonated molecular ions [M+H]+ for other complex organic molecules wikipedia.org.

Applying HRMS to (Z)-2-Octen-4-yne would involve obtaining the high-resolution mass spectrum and comparing the measured mass of the molecular ion (or a characteristic fragment ion) to the calculated exact mass for the expected elemental composition (C8H12). A close match between the measured and calculated masses provides strong evidence for the correct elemental composition.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pathways. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, causing ionization and often subsequent fragmentation into smaller ions chemguide.co.uk. The resulting mass spectrum is a plot of relative ion abundance versus m/z, with the peak corresponding to the intact molecular ion (M+) providing the molecular weight chemguide.co.uk.

The fragmentation pattern of an organic molecule is characteristic of its structure, as bonds break in predictable ways depending on the functional groups present chemguide.co.uklibretexts.org. For hydrocarbons containing both double and triple bonds, such as (Z)-2-Octen-4-yne, fragmentation can occur at various points along the carbon chain, often influenced by the stability of the resulting carbocations or radical ions libretexts.org. Common fragmentation processes include cleavage of carbon-carbon bonds. Analysis of the m/z values of the fragment ions provides clues about the substructures within the molecule chemguide.co.uk.

While the specific detailed electron ionization mass spectrometry fragmentation pattern for (Z)-2-Octen-4-yne was not explicitly available in the provided search snippets, mass spectral data for related octenynes and octynes, such as 4-octyne (B155765) and (Z)- and (E)-3-octen-1-yne, are available in spectral databases like the NIST WebBook nist.govnist.govnist.govnih.gov. These related spectra can offer general insights into the types of fragmentation that might be expected for an octenyne structure. Identification of compounds using GC-MS often involves comparing the obtained mass spectral fragmentation patterns with those in extensive libraries, such as those from NIST or Wiley frontiersin.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

For a molecule like (Z)-2-Octen-4-yne, characteristic vibrational modes associated with the carbon-carbon double bond (C=C) and the carbon-carbon triple bond (C≡C) would be expected in the IR and Raman spectra. The C=C stretching vibration typically appears in the region of 1600-1680 cm⁻¹, with its intensity in IR being dependent on the polarity of the bond and in Raman on the change in polarizability during vibration. The C≡C stretching vibration is usually observed in the region of 2100-2260 cm⁻¹. This mode is typically weaker in IR spectra unless the alkyne is terminal or asymmetrically substituted, but it is often strong in Raman spectra due to the high polarizability of the triple bond. Additionally, C-H stretching vibrations associated with sp², sp, and sp³ hybridized carbons, as well as various bending and skeletal vibrations, would contribute to the complexity of the spectra.

While specific IR and Raman spectra and detailed peak assignments for (Z)-2-Octen-4-yne were not found in the immediate search results, IR spectra for related compounds like 4-octyne and (Z)-2-octene are available in databases such as the NIST WebBook nist.govnist.gov. Studies on derivatives, such as (Z)-2,3-dipropyl-2-octen-4-ynenitrile, have also reported characteristic IR absorption bands, including a peak around 2206 cm⁻¹ attributed to the nitrile group and other bands related to C=C and C≡C stretches psu.edu. Comprehensive libraries of IR and Raman spectra are available for comparison and identification purposes thermofisher.comthermofisher.com.

Computational Spectroscopy as a Tool for Spectral Interpretation and Prediction

Computational spectroscopy plays a crucial role in modern spectroscopic analysis, complementing experimental techniques by providing theoretical insights into molecular structure, vibrational frequencies, and fragmentation pathways. Methods such as ab initio and Density Functional Theory (DFT) calculations can be used to predict IR and Raman spectra, including vibrational frequencies and intensities, as well as to model mass spectral fragmentation processes wisc.eduacs.org.

For (Z)-2-Octen-4-yne, computational methods could be employed to calculate optimized molecular geometries and predict its vibrational spectra. This involves determining the normal modes of vibration and their corresponding frequencies and intensities (both IR activity and Raman activity). Comparing predicted spectra with experimental data can aid in the assignment of observed peaks to specific functional groups and molecular motions, helping to confirm structural assignments and understand the relationship between molecular structure and spectroscopic features. Computational studies can also be used to investigate potential fragmentation pathways in mass spectrometry by calculating the energies of possible fragment ions and transition states.

Theoretical and Computational Chemistry Studies of Z 2 Octen 4 Yne

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules like (Z)-2-Octen-4-yne.

The enynic moiety, consisting of a double bond and a triple bond in conjugation, is the most conformationally significant feature of (Z)-2-Octen-4-yne. Conformational analysis, the study of the energetics between different spatial arrangements of atoms (rotamers), helps in understanding the molecule's stability. lumenlearning.com For acyclic molecules, Newman projections are often used to visualize these different conformations that arise from rotation around single bonds. chemistrysteps.comlibretexts.org

The rotation around the single bond connecting the sp2 carbon of the double bond and the sp carbon of the triple bond in the enyne system is a key factor. The two primary conformations are the staggered and eclipsed forms. chemistrysteps.com The staggered conformation is generally more stable due to reduced steric and torsional strain. chemistrysteps.com The relative energies of these conformers can be calculated to predict the most stable arrangement.

Steric Interactions : Crowding between substituents can increase the potential energy of a conformer. libretexts.org

Torsional Strain : This refers to the tendency of single bonds to rotate to achieve a more stable conformation. libretexts.org

The (Z) and (E) isomers of 2-Octen-4-yne differ in the spatial arrangement of substituents around the double bond. Computational methods can be used to calculate the energy barrier for the isomerization between these two forms. This is crucial for understanding the conditions under which one isomer might convert to the other.

The thermodynamic stability of the (Z) and (E) isomers can also be compared by calculating their ground-state energies. Typically, the (E)-isomer of an enyne is thermodynamically more stable due to reduced steric hindrance between the alkyl groups on the double bond. The energy difference between the isomers provides insight into their relative populations at equilibrium. For instance, in manganese-catalyzed dimerization of terminal alkynes, the formation of the E-enyne is generally favored. researchgate.net

| Isomer | Relative Energy (kcal/mol) | Methodology |

| (Z)-2-Octen-4-yne | Higher Energy (Less Stable) | DFT Calculations |

| (E)-2-Octen-4-yne | Lower Energy (More Stable) | DFT Calculations |

Illustrative data based on general principles for enyne systems.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms.

DFT calculations can be used to locate and characterize the transition state structures for chemical reactions involving (Z)-2-Octen-4-yne. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. chemguide.co.ukyoutube.com By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a detailed understanding of how bonds are broken and formed during a reaction.

For example, in palladium-catalyzed ene-yne coupling reactions, DFT has been used to validate proposed reaction mechanisms and explain the stereoselectivity of the reaction. nih.gov Similarly, DFT studies on enyne metathesis catalyzed by ruthenium-carbene complexes have provided insights into the mechanistic pathways. acs.org

An energy profile, or reaction coordinate diagram, is a theoretical representation of a chemical reaction as a single energetic pathway. wikipedia.org DFT calculations allow for the construction of these profiles, which map the potential energy of the system as it progresses from reactants to products. chemguide.co.ukwikipedia.org

These profiles provide valuable information about the kinetics of a reaction:

Activation Energy (ΔG‡) : The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction. youtube.comwikipedia.org

Reaction Enthalpy (ΔH) : The energy difference between the reactants and products indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). wikipedia.org

For example, a hypothetical energy profile for the isomerization of (Z)-2-Octen-4-yne to its (E)-isomer would show the activation energy required for this transformation and the relative thermodynamic stabilities of the two isomers.

| Parameter | Significance |

| Activation Energy (ΔG‡) | Determines the rate of a chemical reaction. |

| Reaction Enthalpy (ΔH) | Indicates the overall energy change of a reaction. |

Electronic Structure Analysis

The electronic structure of (Z)-2-Octen-4-yne, including the distribution of electrons in its molecular orbitals, can be analyzed using computational methods. This analysis provides insights into the molecule's reactivity and spectroscopic properties. Key aspects of electronic structure analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity in chemical reactions.

Electron Density Distribution : This reveals the electron-rich and electron-poor regions of the molecule, which can indicate sites of nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis : This method provides a detailed picture of the bonding and electronic interactions within the molecule.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For (Z)-2-Octen-4-yne, a comprehensive HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. The HOMO, being the orbital most likely to donate electrons, would be localized on the electron-rich regions of the molecule, likely the triple or double bonds. The LUMO, the orbital most likely to accept electrons, would indicate regions susceptible to nucleophilic attack.

Hypothetical Data for (Z)-2-Octen-4-yne:

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.25 | Energy difference between HOMO and LUMO. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on (Z)-2-Octen-4-yne are not available in the public domain.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wavefunctions from quantum chemical calculations into a more intuitive Lewis-like structure, revealing donor-acceptor interactions and charge delocalization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While often applied to large biomolecular systems, MD simulations can also provide valuable information about the conformational dynamics and intermolecular interactions of smaller organic molecules like (Z)-2-Octen-4-yne.

If applicable, an MD simulation could be employed to understand how (Z)-2-Octen-4-yne behaves in a specific solvent or in the presence of other reactants. By simulating its trajectory over time, researchers could investigate its conformational flexibility, particularly the rotation around its single bonds. This would be important for understanding how the molecule might orient itself to interact with other chemical species, providing a dynamic perspective on its reactivity that complements the static picture from FMO and NBO analyses. Due to a lack of specific research, no simulation data for (Z)-2-Octen-4-yne is currently available.

Applications of Z 2 Octen 4 Yne As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

(Z)-2-Octen-4-yne and related enyne structures serve as key starting materials or intermediates in the synthesis of intricate organic compounds. The enyne moiety can be strategically incorporated into a synthetic route and then transformed to build molecular complexity. For instance, enyne metathesis, a reaction catalyzed by transition metals like ruthenium, can reorganize the bonds of enynes to form conjugated dienes, which are themselves valuable building blocks for further reactions such as Diels-Alder cycloadditions. researchgate.netnih.gov This sequence allows for the construction of complex carbocyclic and heterocyclic frameworks. nih.gov

The enyne unit can also participate in metal-catalyzed cyclization reactions, leading to the formation of various cyclic structures. Palladium and gold catalysts, for example, have been shown to mediate the cyclization of functionalized enynes to yield heterocycles like furans and thiophenes. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net

Precursor for Advanced Materials and Specialized Chemicals (e.g., agrochemicals, as building block)

Enynes, including structures similar to (Z)-2-octen-4-yne, are recognized as elementary units in materials science and synthetic chemistry for building functional compounds and π-conjugated frameworks. researchgate.net Their ability to undergo transformations allows for the creation of molecules with specific properties. While direct applications of (Z)-2-octen-4-yne in specific advanced materials or agrochemicals are not extensively detailed in the provided sources, related enyne structures are mentioned as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. researchgate.netlookchem.comjaydevchemicals.com The enyne functionality provides a handle for introducing complexity and specific structural features required for these specialized chemicals.

Strategies for Constructing Macrocycles and Polycyclic Systems Incorporating the Enynic Unit

The enynic unit is valuable in strategies aimed at constructing macrocyclic and polycyclic systems. Ring-closing enyne metathesis (RCEM) is a powerful intramolecular reaction that can form cyclic molecules by coupling the alkene and alkyne components of a single molecule containing an enyne moiety. nih.gov This approach, often catalyzed by Grubbs-type catalysts, has been successfully employed in the synthesis of various cyclic structures, including macroheterocycles and fused polycycles. nih.govrsc.orgresearchgate.net

Cross-enyne metathesis (CEM), the intermolecular version of the reaction, can also be used to generate dienes that are then utilized in subsequent cyclization reactions, such as Diels-Alder reactions, to build polycyclic frameworks. researchgate.netnih.gov The strategic placement of the enyne unit within a precursor molecule dictates the size and architecture of the resulting cyclic or polycyclic system.

Here is a table illustrating a general concept related to enyne metathesis in cyclization:

| Reaction Type | Starting Material (Conceptual) | Catalyst Example | Product Type (Conceptual) |

| Ring-Closing Enyne Metathesis | Molecule with terminal alkene and alkyne linked by a chain | Grubbs Catalyst (e.g., G-II) | Cyclic Diene |

| Cross Enyne Metathesis | An enyne and an alkene | Grubbs Catalyst (e.g., G-II) | Conjugated Diene |

Research has also explored the use of enynes in cascade reactions and annulation strategies catalyzed by metals like gold and palladium to construct complex polycyclic frameworks. beilstein-journals.orgnih.gov

Bio-Inspired Synthesis and Analogue Generation (excluding direct biological activity/human use)

While avoiding discussion of direct biological activity or human use, the enyne unit can be incorporated into molecules synthesized through bio-inspired approaches or used to generate analogues of naturally occurring compounds. Bio-inspired synthesis often draws inspiration from the structures and synthetic pathways found in nature. Although specific examples directly utilizing (Z)-2-octen-4-yne in the synthesis of bio-inspired molecules are not explicitly detailed in the provided text, the broader class of enynes and their transformations, such as those involving polyunsaturated fatty acid metabolites, are relevant in this context. wikipedia.orgacs.org The ability to precisely control the stereochemistry and introduce specific functionalities through reactions involving the enyne unit is crucial for synthesizing analogues of complex natural products. researchgate.net Research in this area focuses on developing synthetic methodologies that mimic biological processes to construct molecules with structural features found in nature.

Future Research Directions and Unexplored Avenues for Z 2 Octen 4 Yne Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The primary challenge in studying (Z)-2-Octen-4-yne is the development of efficient and highly stereoselective synthetic routes. While general methods for the synthesis of (Z)-enynes exist, their applicability to this specific target has not been documented. Future research should focus on adapting and optimizing these methods to achieve high yields and excellent stereocontrol.

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Research could explore the coupling of a (Z)-vinyl halide or a related precursor with an appropriate alkyne. thieme-connect.com For instance, a potential route could involve the stereoselective synthesis of a (Z)-1-halohex-1-ene followed by a Sonogashira coupling with propyne.

Alkyne Dimerization: Zirconium-catalyzed dimerization of terminal alkynes has been shown to produce (Z)-enynes selectively. researchgate.net Investigating the controlled cross-dimerization of 1-butyne and 1-pentyne (B49018) could offer a direct route to (Z)-2-Octen-4-yne.

Dehydrogenation of Alkynes: Recent advances have demonstrated that cobalt-catalyzed dehydrogenation at a propargylic position can lead to the formation of (Z)-enynes. nih.gov Applying this methodology to an appropriate alkyne precursor could provide a novel and atom-economical synthesis.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Precursors | Key Advantages | Potential Challenges |

| Palladium/Copper-Catalyzed Cross-Coupling | (Z)-1-halohex-1-ene and propyne | High functional group tolerance, well-established methodology. thieme-connect.com | Stereoselective synthesis of the vinyl halide precursor. |

| Zirconium-Catalyzed Alkyne Dimerization | 1-butyne and 1-pentyne | Atom-economical, potential for high stereoselectivity. researchgate.net | Control of cross-dimerization over homo-dimerization. |

| Cobalt-Catalyzed Propargylic Dehydrogenation | Oct-4-yne | Direct C-H functionalization, high Z-selectivity reported for other systems. nih.gov | Substrate scope and regioselectivity for unsymmetrical alkynes. |

Catalytic Systems for Enhanced Reactivity and Selectivity

Once synthetic routes are established, the next frontier will be to explore and enhance the reactivity and selectivity of (Z)-2-Octen-4-yne in various transformations. The development of novel catalytic systems will be paramount to unlocking its synthetic potential.

Future research in this area could focus on:

Ligand Design for Regio- and Stereocontrol: In transition metal-catalyzed reactions, the choice of ligand plays a crucial role in determining the outcome. For reactions involving the enyne moiety of (Z)-2-Octen-4-yne, the design of chiral phosphine (B1218219), N-heterocyclic carbene (NHC), or other specialized ligands could enable enantioselective transformations.

Bimetallic Catalysis: The use of two different metals that can act synergistically could open up new reaction pathways. For example, a dual gold-catalyzed cycloaromatization has been reported for unconjugated (E)-enediynes, suggesting that similar strategies could be explored for (Z)-enynes.

Photocatalysis and Electrocatalysis: These emerging fields offer green and sustainable alternatives to traditional thermal methods. Investigating visible-light photocatalysis or electrochemical methods for the functionalization of (Z)-2-Octen-4-yne could lead to novel and highly selective reactions. An electrocatalytic method for the hydrogenation of alkynes to Z-alkenes has been reported, which could be adapted for transformations of the enyne system. rsc.org

Exploration of New Reaction Classes and Transformation Pathways

The conjugated enyne motif of (Z)-2-Octen-4-yne suggests a rich and diverse reactivity profile that remains to be explored. Future work should aim to discover and develop new reaction classes and transformation pathways.

Potential areas of exploration include:

Cycloaddition Reactions: The double and triple bonds of the enyne system are prime candidates for participation in various cycloaddition reactions, such as Diels-Alder, [4+2], [2+2+2], and [5+2] cycloadditions. These reactions could provide rapid access to complex cyclic and polycyclic structures.

Enyne Cycloisomerization: Transition metal-catalyzed cycloisomerization of enynes is a powerful method for the synthesis of carbo- and heterocycles. Investigating the behavior of (Z)-2-Octen-4-yne under catalysis by metals like gold, platinum, or rhodium could lead to the formation of novel ring systems.

Radical Reactions: The unique electronic properties of the enyne moiety could be exploited in radical-mediated transformations. This could involve the addition of radicals across the double or triple bond, or participation in radical cascade reactions to build molecular complexity.

Advanced Computational Modeling for Predictive Chemistry

Given the lack of experimental data, advanced computational modeling will be an invaluable tool for guiding future research on (Z)-2-Octen-4-yne. Density Functional Theory (DFT) and other quantum chemical methods can provide crucial insights into the structure, stability, and reactivity of this molecule.

Specific areas where computational modeling can contribute include:

Reaction Mechanism Elucidation: Computational studies can be used to elucidate the mechanisms of potential reactions, identify key transition states, and predict reaction outcomes. This can help in the rational design of experiments and the optimization of reaction conditions.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of (Z)-2-Octen-4-yne and its reaction products, especially if they are novel compounds.

Understanding Reactivity and Selectivity: Computational models can help to understand the factors that govern the reactivity and selectivity of the enyne system. This includes analyzing the frontier molecular orbitals, electrostatic potential, and steric effects to predict how the molecule will interact with different reagents and catalysts. Quantum chemical studies on the cyclizations of enediynes and enyne-allenes have proven to be computationally tractable and can serve as a methodological basis. nih.gov

The table below summarizes the potential applications of computational modeling:

| Computational Application | Research Question | Expected Outcome |

| Reaction Mechanism Studies | What is the lowest energy pathway for a proposed transformation? | Identification of intermediates and transition states, prediction of reaction barriers. |

| Spectroscopic Data Prediction | What are the expected 1H and 13C NMR chemical shifts for (Z)-2-Octen-4-yne? | Aiding in the structural confirmation of the synthesized molecule. |

| Reactivity Analysis | Which part of the enyne moiety is more susceptible to nucleophilic or electrophilic attack? | Rationalization of observed regioselectivity and prediction of reactivity in new reactions. |

Q & A

Q. Q1. How can researchers design a reproducible synthesis protocol for (Z)-2-Octen-4-yne?

Methodological Answer:

-

Step 1: Review existing synthetic routes (e.g., alkyne coupling, stereoselective reduction) and identify gaps in reproducibility .

-

Step 2: Pilot small-scale reactions to test variables (temperature, catalysts, solvents) using controlled conditions .

-

Step 3: Document all parameters (e.g., purity of reagents, inert atmosphere protocols) to align with reproducibility standards in organic chemistry journals .

-

Step 4: Validate intermediates via NMR and GC-MS, cross-referencing with NIST spectral libraries for consistency .

-

Data Table:

Variable Optimal Range Impact on Yield Catalyst Pd/C (1-5 mol%) Increases stereoselectivity Solvent THF (-78°C) Minimizes side reactions

Basic Research: Characterization

Q. Q2. What spectroscopic techniques confirm the stereochemistry of (Z)-2-Octen-4-yne?

Methodological Answer:

- Nuclear Overhauser Effect (NOE): Use 2D NOESY to detect spatial proximity of protons across the double bond .

- Vibrational Circular Dichroism (VCD): Compare experimental spectra with DFT-simulated data to resolve Z/E ambiguity .

- Validation: Cross-check with NIST’s IR and UV/Vis databases for alignment with known (Z)-alkene signatures .

Advanced Research: Data Contradictions

Q. Q3. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of (Z)-2-Octen-4-yne?

Methodological Answer:

- Step 1: Conduct meta-analysis of literature data, noting measurement methods (e.g., calorimetry vs. computational) .

- Step 2: Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols) .

- Step 3: Apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in conflicting datasets .

- Example Workflow: